2-Methyl-6-(trifluoromethyl)phenol
Overview
Description
2-Methyl-6-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into a phenolic compound. One common method is the reaction of 2-methylphenol with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like palladium or copper may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)phenol is largely dependent on its chemical structure. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenol: Another trifluoromethyl-substituted phenol with similar chemical properties.
4-(trifluoromethyl)phenol: A compound with the trifluoromethyl group in a different position on the benzene ring.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group (-OCF3) instead of a hydroxyl group
Uniqueness
2-Methyl-6-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other trifluoromethyl-substituted compounds may not be as effective .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMFZKNXHOJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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